4-(Benzyloxy)-4-(iodomethyl)oxane
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Overview
Description
4-(Benzyloxy)-4-(iodomethyl)oxane is an organic compound that features both benzyloxy and iodomethyl functional groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4-(iodomethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, often using iodine and a methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-4-(iodomethyl)oxane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodomethyl group can be reduced to a methyl group.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 4-(Benzyloxy)oxane.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4-(iodomethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzyloxy and iodomethyl groups may play roles in binding to these targets or facilitating chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-4-(chloromethyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
4-(Benzyloxy)-4-(bromomethyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
4-(Methoxy)-4-(iodomethyl)oxane: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-4-(iodomethyl)oxane is unique due to the presence of both benzyloxy and iodomethyl groups, which can impart distinct reactivity and properties compared to its analogs. The iodomethyl group, in particular, can participate in a wider range of substitution reactions compared to chloro- or bromomethyl groups.
Properties
Molecular Formula |
C13H17IO2 |
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Molecular Weight |
332.18 g/mol |
IUPAC Name |
4-(iodomethyl)-4-phenylmethoxyoxane |
InChI |
InChI=1S/C13H17IO2/c14-11-13(6-8-15-9-7-13)16-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
HVEKQABWQPEUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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